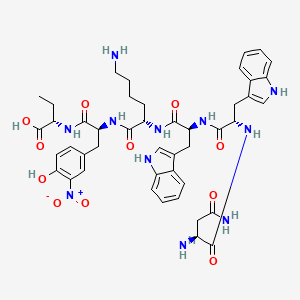

Naloxone 3-glucuronide carbonic acid salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Naloxone conjugate. Following oral administration induces delayed diarrhea, as well as milder and delayed withdrawal behavior and tail skin temperature (TST) response compared with naloxone in morphine-dependent rats.

Aplicaciones Científicas De Investigación

Naloxone in Neuroprotection

- Naloxone has been studied for its potential in preventing ischemic spinal cord injury (SCI) by affecting excitatory amino acids (EAAs) in the cerebrospinal fluid during thoracoabdominal aortic surgery. It was found that naloxone can significantly lower the cerebrospinal fluid levels of glutamate and aspartate, suggesting its neuroprotective effects (Kunihara et al., 2004).

Pharmacokinetics of Naloxone

- Research on naloxone’s pharmacokinetics, specifically its main metabolite naloxone-3-glucuronide (N3G), has been conducted. This includes understanding the concentration time-courses and effects of naloxone and N3G in humans after high-dose naloxone infusion (Papathanasiou et al., 2019).

Effects on Colon Motility

- The impact of naloxone-3-glucuronide and N-methylnaloxone on colon motility, particularly after morphine stimulation, has been evaluated. These studies suggest that naloxone derivatives can antagonize morphine’s effects on colon motility (Reber et al., 2007).

Toxicological Analysis

- Analytical methods have been developed for determining morphine and its metabolites, including naloxone-3-glucuronide, in various biological samples. This is crucial for pharmacokinetic studies and forensic toxicology (Projean et al., 2003).

Naloxone in Learning and Memory

- Naloxone and related compounds like naltrexone have been investigated for their roles in learning and memory, specifically through their influence on AMPA receptor trafficking and phosphorylation (Kibaly et al., 2016).

Sensor Development for Naloxone Detection

- Development of molecularly imprinted polymer electrochemical sensors for naloxone detection has been explored, showing potential for rapid and sensitive detection of naloxone in biological samples (Lopes et al., 2017).

Propiedades

Nombre del producto |

Naloxone 3-glucuronide carbonic acid salt |

|---|---|

Fórmula molecular |

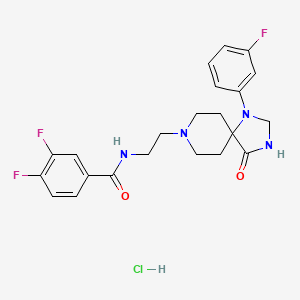

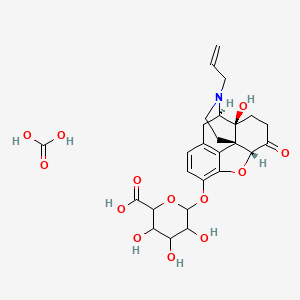

C25H29NO10.H2CO3 |

Peso molecular |

565.52 |

Nombre IUPAC |

6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;carbonic acid |

InChI |

InChI=1S/C25H29NO10.CH2O3/c1-2-8-26-9-7-24-15-11-3-4-13(34-23-18(30)16(28)17(29)20(36-23)22(31)32)19(15)35-21(24)12(27)5-6-25(24,33)14(26)10-11;2-1(3)4/h2-4,14,16-18,20-21,23,28-30,33H,1,5-10H2,(H,31,32);(H2,2,3,4)/t14-,16?,17?,18?,20?,21+,23?,24+,25-;/m1./s1 |

SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O.C(=O)(O)O |

Sinónimos |

(5α)-4,5-Epoxy-14-hydroxy-6-oxo-17-(2-propenyl)morphinan-3-yl β-D-glucopyranosiduronic acid carbonic acid salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.